molecular formula C12H12ClN3 B066492 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine CAS No. 162272-61-9

5-Benzyl-4-chloro-6-methylpyrimidin-2-amine

Cat. No.: B066492
CAS No.: 162272-61-9
M. Wt: 233.69 g/mol
InChI Key: NUGQOZJAWOOGSB-UHFFFAOYSA-N
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Description

5-Benzyl-4-chloro-6-methylpyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with benzylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 4-position is replaced by the benzylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-chloro-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new pyrimidine derivative with the amine group replacing the chlorine atom.

Scientific Research Applications

5-Benzyl-4-chloro-6-methylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor antagonism, the compound binds to the receptor, blocking the natural ligand from activating the receptor and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-4-chloro-6-methylpyrimidin-2-amine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for drug development and other applications.

Biological Activity

Overview

5-Benzyl-4-chloro-6-methylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that includes a benzyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the nucleophilic substitution reaction of 2,4-dichloro-6-methylpyrimidine with benzylamine, often in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired compound while maintaining high yields and purity levels.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which prevents substrate binding and subsequent catalytic activity. In receptor antagonism, it blocks natural ligands from activating receptors, thus inhibiting downstream signaling pathways .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

1. Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For example, it has been shown to inhibit key kinases involved in cancer progression, such as Bcr-Abl kinase, which is crucial for treating chronic myeloid leukemia. The compound's structural features enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains and fungi. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as several fungal species. This makes it a candidate for further development as an antimicrobial agent .

3. Anti-inflammatory Effects
Recent research has also pointed to anti-inflammatory properties associated with derivatives of this compound. Some studies have reported that related pyrimidine derivatives can significantly suppress COX-2 enzyme activity, which is a target for anti-inflammatory drugs. The IC50 values for these compounds were comparable to established anti-inflammatory agents like celecoxib .

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

Case Study 1: Anticancer Efficacy
In one study, the compound was tested against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated notable cytotoxic effects with IC50 values demonstrating significant inhibition of cell growth compared to control groups .

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. The results showed that this compound exhibited strong antibacterial activity, suggesting its potential use in treating infections caused by these pathogens .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateSignificant
Imatinib (Bcr-Abl inhibitor)Very HighLowLow
4-Chloro-6-methylpyrimidineModerateHighModerate

Properties

IUPAC Name

5-benzyl-4-chloro-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-8-10(11(13)16-12(14)15-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGQOZJAWOOGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221880
Record name 4-Chloro-6-methyl-5-(phenylmethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162272-61-9
Record name 4-Chloro-6-methyl-5-(phenylmethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162272-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-5-(phenylmethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-benzyl-6-methylpyrimidine-4-ol (1.2 g, 5.57 mmol) and phosphorous oxychloride (9 ml) was kept to warm at 90° C. for 6 hours. The reaction mixture was concentrated in vacuo. Ice-water was added to the residue and an aqueous ammonia was cautiously added thereto. The solution was extracted with chloroform. The organic layer was washed with saturated brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography (chloroform:ethyl acetate=8:2) to give the object compound (700 mg, 53.7%).
Quantity
1.2 g
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9 mL
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Yield
53.7%

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